![molecular formula C16H21N3O2S B2359320 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 468079-82-5](/img/structure/B2359320.png)
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a thiazolidine ring, which is often found in bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the reaction of appropriate thioamides with α-haloketones under controlled conditions. A common method employs:
Starting Materials:
Thioamide derivative
α-Haloketone
Reaction Conditions:
Solvent: Often anhydrous ethanol or methanol
Temperature: Between 50°C to 80°C
Catalyst: A mild base like triethylamine
Reaction Time: 8 to 12 hours
Industrial Production Methods: In industrial settings, the production might utilize large-scale reactors with continuous monitoring of reaction parameters to ensure consistency. Automated synthesis and purification systems are often employed to maximize yield and purity.
Types of Reactions It Undergoes:
Oxidation:
Oxidizing agents like hydrogen peroxide can oxidize certain functional groups on the molecule, resulting in altered bioactivity.
Reduction:
Reduction can be achieved with reagents such as lithium aluminum hydride, which may open or reduce the thiazolidine ring.
Substitution:
The compound may undergo nucleophilic or electrophilic substitution, especially in the presence of reactive groups like the amide or ethylimino parts.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents: hydrogen peroxide, potassium permanganate
Reducing agents: lithium aluminum hydride, sodium borohydride
Substituents: Halogens (chlorine, bromine), alkyl groups
Major Products Formed From These Reactions:
Oxidized products
Reduced analogs
Substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry: 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide serves as a precursor in the synthesis of more complex molecules. Its reactivity allows for functionalization, making it a valuable intermediate in medicinal chemistry.
Biology: This compound's structure is conducive to biological activity. It is investigated for its potential as an enzyme inhibitor due to the presence of the thiazolidine ring, which can mimic substrates or transition states of enzyme-catalyzed reactions.
Medicine: Pharmacologically, this compound is researched for its antibacterial and antifungal properties, capitalizing on the bioactive nature of the thiazolidine ring. Additionally, its potential anti-inflammatory and analgesic properties are under study.
Industry: In the industrial realm, this compound is explored for its role in the production of advanced materials and as a component in certain polymers that require specific structural attributes.
Mechanism of Action
The mechanism of action for 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide generally involves interaction with biological macromolecules, such as proteins or nucleic acids. The compound may bind to the active sites of enzymes or receptors, inhibiting their function or modulating their activity. Molecular targets could include:
Enzymes:
Enzyme inhibition through competitive binding
Modulation of enzyme activity through allosteric interactions
Receptors:
Binding to cellular receptors to induce or inhibit signal transduction pathways
Pathways Involved:
Enzymatic pathways related to metabolic or signaling processes
Cellular pathways including inflammatory response or cellular proliferation
Comparison with Similar Compounds
2-(4-Oxo-2-thiazolidinylidene)acetamide
N-phenyl-2-(thiazolidin-4-one-2-ylidene)acetamide
Ethyl 2-(2-(phenylimino)thiazolidin-4-one-3-yl)acetate
Each of these compounds possesses variations in the thiazolidine core or in their side chains, impacting their chemical reactivity and biological activities. This specificity often determines their suitability for different applications in scientific research and industry.
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)10-14(20)18-12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBTXMXYHNCPNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
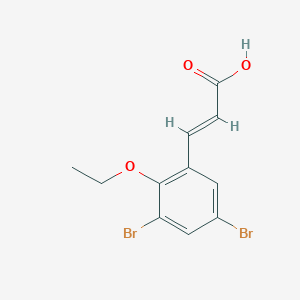
![8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359238.png)
![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)
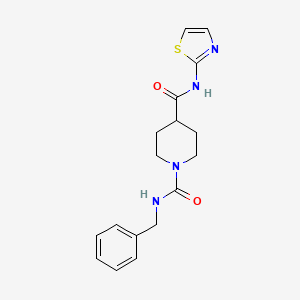
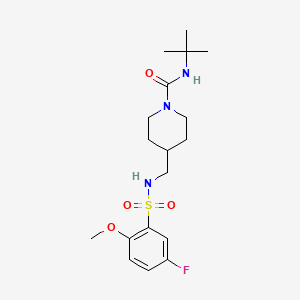
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2359245.png)
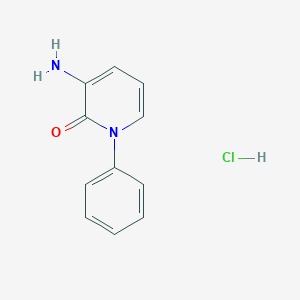
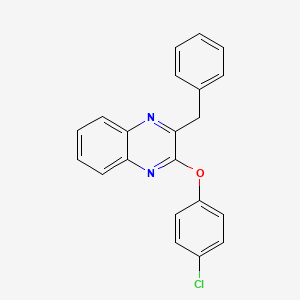
![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2359252.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2359254.png)

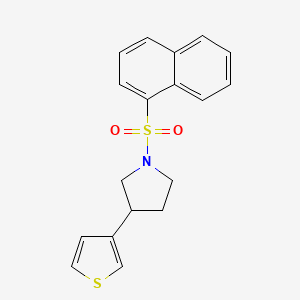

![(E)-2-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid](/img/structure/B2359260.png)
